2,3-Difluorobenzaldehyde

Catalog No.
S750815
CAS No.
2646-91-5
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzaldehyde

CAS Number

2646-91-5

Product Name

2,3-Difluorobenzaldehyde

IUPAC Name

2,3-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

WDBAXYQUOZDFOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)C=O

Synonyms

2,3-Difluorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=O

Organic Synthesis

  • Precursor for pharmaceuticals and agrochemicals

    2,3-Difluorobenzaldehyde serves as a valuable building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique difluorinated structure can influence the properties of the final product, such as enhancing potency or improving metabolic stability [].

  • Versatile intermediate

    This compound can participate in various organic reactions, such as aldol condensation, Knoevenagel condensation, and Suzuki-Miyaura coupling, allowing researchers to access diverse functionalized molecules for further studies [].

Material Science

  • Liquid crystal development

    2,3-Difluorobenzaldehyde is being explored in the development of liquid crystals, a state of matter exhibiting properties between those of solids and liquids. These findings suggest potential applications in displays, sensors, and photonic devices [].

  • Polymer synthesis

    Research suggests the incorporation of 2,3-difluorobenzaldehyde units into polymer structures can modify their properties, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific functionalities [].

2,3-Difluorobenzaldehyde is an organic compound with the molecular formula C7_7H4_4F2_2O and a CAS Registry Number of 2646-91-5. It is characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the benzene ring, with an aldehyde functional group attached to the first carbon. This compound is notable for its unique electronic properties, which are influenced by the electronegative fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceuticals .

Typical of aldehydes and aromatic compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group of 2,3-difluorobenzaldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other aldehydes in aldol condensation reactions.
  • Electrophilic Aromatic Substitution: The fluorine substituents can influence the reactivity of the aromatic ring, allowing for electrophilic substitution at positions ortho or para to the aldehyde group.

Research indicates that 2,3-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been investigated for potential anti-cancer properties and as inhibitors in various biochemical pathways. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can contribute to improved biological activity compared to non-fluorinated analogs .

Several methods have been developed for synthesizing 2,3-difluorobenzaldehyde:

  • Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield 2,3-difluorobenzaldehyde.
  • Functionalization of Fluorinated Phenols: Starting from fluorinated phenols, aldehyde groups can be introduced through oxidation reactions.
  • Synthetic Intermediates: It can be synthesized from other aromatic compounds through multi-step synthetic routes involving electrophilic aromatic substitution followed by oxidation .

2,3-Difluorobenzaldehyde serves multiple purposes in various fields:

  • Pharmaceutical Synthesis: It acts as an important intermediate in the synthesis of pharmaceutical compounds.
  • Organic Chemistry Research: Utilized in studies related to reaction mechanisms and the development of new synthetic methodologies.
  • Material Science: Investigated for potential applications in developing new materials with tailored electronic properties due to its unique structure .

Studies on the interactions of 2,3-difluorobenzaldehyde with biological targets are ongoing. Its derivatives have been evaluated for their binding affinity and inhibitory effects on specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy in drug design .

Several compounds share structural similarities with 2,3-difluorobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-FluorobenzaldehydeC7_7H5_5FOContains one fluorine atom; less electronegative influence.
3-FluorobenzaldehydeC7_7H5_5FOSimilar structure but different substitution pattern.
4-FluorobenzaldehydeC7_7H5_5FOThe fluorine is para to the aldehyde group; different reactivity profile.
2,4-DifluorobenzaldehydeC7_7H4_4F2_2OContains two fluorine atoms at different positions; may exhibit different biological activities.

Uniqueness: The unique positioning of the fluorine atoms in 2,3-difluorobenzaldehyde affects its electronic properties and reactivity compared to other similar compounds. This specific arrangement can enhance its biological activity and influence its behavior in

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2646-91-5

Wikipedia

2,3-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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